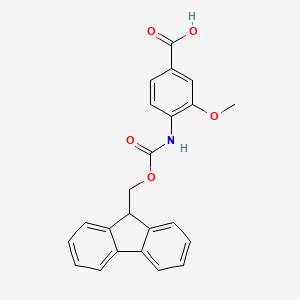

4-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-methoxybenzoic acid

Description

4-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-methoxybenzoic acid is a derivative of benzoic acid featuring a 3-methoxy substituent and a 9-fluorenylmethyloxycarbonyl (Fmoc)-protected amino group at the 4-position. The Fmoc group is widely used in solid-phase peptide synthesis (SPPS) for temporary amine protection due to its orthogonality and ease of removal under mild basic conditions (e.g., piperidine) . This compound serves as a key intermediate in the synthesis of peptide conjugates, bioactive molecules, and functionalized polymers.

Properties

IUPAC Name |

4-(9H-fluoren-9-ylmethoxycarbonylamino)-3-methoxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H19NO5/c1-28-21-12-14(22(25)26)10-11-20(21)24-23(27)29-13-19-17-8-4-2-6-15(17)16-7-3-5-9-18(16)19/h2-12,19H,13H2,1H3,(H,24,27)(H,25,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXXUGEMNFPXBTD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H19NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Route Summary

The preparation of 4-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-methoxybenzoic acid generally follows a multi-step synthetic pathway:

- Starting Material: 3-methoxy-4-aminobenzoic acid (or a suitable derivative)

- Fmoc Protection: Introduction of the Fmoc protecting group on the amino function by reaction with 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium carbonate or triethylamine. This step protects the amino group to prevent side reactions during subsequent synthetic steps.

- Purification: The crude product is purified by recrystallization or chromatographic techniques (e.g., silica gel column chromatography or preparative HPLC) to achieve high purity.

- Characterization: The final compound is characterized by spectroscopic methods (NMR, IR, MS) and purity is confirmed by HPLC.

Detailed Reaction Conditions

| Step | Reagents & Conditions | Description |

|---|---|---|

| 1. Fmoc Protection | 3-methoxy-4-aminobenzoic acid, Fmoc-Cl, base (Na2CO3 or Et3N), solvent (dioxane/water or DMF), 0–25°C, 2–4 hours | Amino group is selectively protected by Fmoc-Cl under mild basic conditions to form the Fmoc-protected amino acid derivative. |

| 2. Work-up & Purification | Extraction with organic solvents, washing, drying, recrystallization or chromatography | Removal of impurities and isolation of pure Fmoc-protected product. |

| 3. Drying & Storage | Vacuum drying, storage at 0–10°C | Ensures stability and prevents degradation. |

Industrial Scale Considerations

- Bulk Synthesis: Larger scale reactions use similar conditions but require optimized mixing, temperature control, and reagent addition rates to maintain product quality.

- Continuous Flow Chemistry: Emerging methods employ continuous flow reactors to improve reaction efficiency, reproducibility, and scalability.

- Automated Purification: Industrial purification often uses preparative HPLC or crystallization under controlled conditions to ensure >98% purity.

Preparation Data and Solubility Information

Stock Solution Preparation Table

| Amount of Compound | Solvent Volume for 1 mM Solution (mL) | Solvent Volume for 5 mM Solution (mL) | Solvent Volume for 10 mM Solution (mL) |

|---|---|---|---|

| 1 mg | 2.6781 | 0.5356 | 0.2678 |

| 5 mg | 13.3905 | 2.6781 | 1.339 |

| 10 mg | 26.7809 | 5.3562 | 2.6781 |

Note: Solvent typically DMF or DMSO; heating to 37°C and ultrasonic bath can aid dissolution.

Chemical Reaction Analysis

Key Reactions in Preparation

- Fmoc Protection Reaction: Nucleophilic substitution where the amino group attacks the electrophilic carbonyl carbon of Fmoc-Cl, forming a carbamate linkage.

- Methoxylation: The methoxy group at the 3-position is typically introduced prior to Fmoc protection or is present in the starting material.

- Purification Reactions: No chemical transformations, but physical separation techniques to isolate the pure compound.

Reagents and Conditions

| Reaction Step | Reagents | Conditions | Purpose |

|---|---|---|---|

| Fmoc Protection | Fmoc-Cl, Na2CO3 or Et3N | Room temperature, aqueous-organic solvent | Protect amino group |

| Methoxylation (if needed) | Methanol, acid catalyst (H2SO4 or HCl) | Reflux or mild heating | Introduce methoxy group |

| Purification | Solvents for recrystallization or chromatography | Ambient or controlled temperature | Isolate pure compound |

Research Findings and Applications

- The Fmoc-protected 3-methoxy-4-aminobenzoic acid derivative is a valuable building block in solid-phase peptide synthesis (SPPS) due to its stability and ease of deprotection under mild basic conditions (e.g., piperidine in DMF).

- The methoxy substitution influences the compound’s solubility and reactivity, allowing for tailored peptide properties.

- The compound’s stability as a crystalline solid facilitates long-term storage and handling in research and industrial settings.

Summary Table of Preparation Methods

| Aspect | Details |

|---|---|

| Starting Material | 3-methoxy-4-aminobenzoic acid or derivative |

| Key Reagent | 9-Fluorenylmethoxycarbonyl chloride (Fmoc-Cl) |

| Base Used | Sodium carbonate or triethylamine |

| Solvent | Dioxane/water mixture, DMF, or other polar aprotic solvents |

| Reaction Temperature | 0–25°C |

| Reaction Time | 2–4 hours |

| Purification Techniques | Recrystallization, silica gel chromatography, preparative HPLC |

| Storage Conditions | Refrigerated (0–10°C), protected from heat and moisture |

| Purity | >98% (HPLC) |

| Solubility | Soluble in DMF, DMSO; aided by heating and sonication |

Chemical Reactions Analysis

Types of Reactions

4-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-methoxybenzoic acid undergoes several types of chemical reactions, including:

Substitution Reactions: The Fmoc group can be removed under basic conditions, typically using piperidine in dimethylformamide.

Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common in its typical applications.

Coupling Reactions: It is often used in peptide coupling reactions where the amino group is protected by the Fmoc group.

Common Reagents and Conditions

Fmoc Removal: Piperidine in dimethylformamide.

Coupling Reagents: Carbodiimides like DCC (dicyclohexylcarbodiimide) or EDC (ethyl(dimethylaminopropyl)carbodiimide).

Solvents: Dichloromethane, dimethylformamide, and acetonitrile.

Major Products

The major products formed from these reactions are typically peptides with the Fmoc group removed, allowing for further reactions or modifications.

Scientific Research Applications

4-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-methoxybenzoic acid is widely used in scientific research, particularly in the fields of:

Chemistry: Used in the synthesis of complex peptides and proteins.

Biology: Facilitates the study of protein-protein interactions and enzyme functions.

Medicine: Plays a role in the development of peptide-based drugs and therapeutic agents.

Industry: Used in the production of synthetic peptides for various applications, including cosmetics and pharmaceuticals

Mechanism of Action

The primary mechanism of action for 4-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-methoxybenzoic acid involves the protection of amino groups during peptide synthesis. The Fmoc group is stable under acidic conditions but can be removed under basic conditions, allowing for selective deprotection and further reactions. This selective protection and deprotection are crucial for the stepwise synthesis of peptides .

Comparison with Similar Compounds

Comparison with Structural Analogs

The following comparison focuses on structurally related Fmoc-protected benzoic acid derivatives, emphasizing synthetic yields, substituent effects, and physicochemical properties.

Key Trends:

Biological Activity

4-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-methoxybenzoic acid, commonly referred to as Fmoc-3-methoxybenzoic acid, is a compound that has garnered attention in various fields, including medicinal chemistry and biochemistry. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

The molecular formula of 4-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-methoxybenzoic acid is C₃₆H₃₁N₃O₅, with a molecular weight of approximately 601.65 g/mol. This compound features a fluorenylmethoxycarbonyl (Fmoc) group, which is often used in peptide synthesis due to its protective properties.

| Property | Value |

|---|---|

| Molecular Formula | C₃₆H₃₁N₃O₅ |

| Molecular Weight | 601.65 g/mol |

| CAS Number | [not specified] |

| Purity | ≥95% |

The biological activity of Fmoc-3-methoxybenzoic acid primarily revolves around its role as a building block in peptide synthesis and its potential interactions with biological macromolecules. The Fmoc group provides stability during synthesis and can be selectively removed under mild conditions, allowing for the formation of biologically active peptides.

Therapeutic Potential

Research has indicated that compounds similar to Fmoc-3-methoxybenzoic acid exhibit various therapeutic properties, including:

- Antitumor Activity : Some studies suggest that derivatives of this compound may inhibit cancer cell proliferation.

- Antiviral Properties : There is emerging evidence that certain analogs can act as inhibitors against viral enzymes, potentially serving as antiviral agents.

Case Studies

- Antitumor Efficacy : A study published in the Journal of Medicinal Chemistry explored the antitumor effects of Fmoc derivatives in various cancer cell lines. The results indicated significant cytotoxicity against breast and colon cancer cells, with IC50 values in the micromolar range .

- Antiviral Activity : Another investigation focused on the antiviral properties of related compounds against SARS-CoV-2. The study highlighted that specific derivatives exhibited potent inhibitory effects on viral replication .

Table 2: Summary of Biological Activities

Q & A

Q. What is the role of the Fmoc group in this compound’s application in peptide synthesis?

The Fmoc (9H-fluoren-9-ylmethoxycarbonyl) group serves as a temporary protecting group for the amino functionality during solid-phase peptide synthesis (SPPS). It enables selective deprotection under mild basic conditions (e.g., 20% piperidine in DMF), allowing sequential coupling of amino acids while preserving acid-labile side-chain protections. This compound’s Fmoc-protected amino group is critical for orthogonal synthesis strategies, ensuring high coupling efficiency and minimal side reactions .

Q. What are the standard methods for synthesizing and characterizing this compound?

Synthesis typically involves coupling the Fmoc-protected amine to a benzoic acid derivative via carbodiimide-mediated reactions (e.g., EDC/HOBt). Post-synthesis, purification is achieved using reversed-phase HPLC, and structural confirmation relies on NMR (e.g., H, C) and mass spectrometry. Analytical HPLC with UV detection (e.g., at 254 nm) ensures purity ≥95%, as required for peptide synthesis .

Q. How should this compound be handled and stored to maintain stability?

Store at -20°C under inert gas (argon or nitrogen) to prevent hydrolysis of the Fmoc group. Avoid exposure to strong acids/bases, which may degrade the carbonate linkage. Use anhydrous solvents (e.g., DMF, DCM) during handling. Stability studies indicate decomposition above 40°C, necessitating cold storage .

Advanced Research Questions

Q. How can researchers optimize Fmoc deprotection to minimize side reactions?

Deprotection with 20% piperidine in DMF for 20–30 minutes is standard, but prolonged exposure may lead to diketopiperazine formation. Alternative bases like DBU (1,8-diazabicycloundec-7-ene) in DMF reduce side reactions for sterically hindered residues. Monitor reaction progress via UV absorbance (301 nm) to confirm complete Fmoc removal .

Q. What are the implications of the compound’s stability under varying pH conditions?

The Fmoc group is labile under basic conditions (pH >9) but stable in mildly acidic environments (pH 4–6). In aqueous buffers, hydrolysis occurs at elevated temperatures (>25°C), necessitating pH-controlled reaction media for prolonged stability. Pre-formulation studies should assess degradation kinetics using accelerated stability testing (e.g., 40°C/75% RH) .

Q. How can structural modifications enhance its utility in challenging peptide couplings?

Introducing electron-withdrawing substituents (e.g., fluorine) on the aromatic ring can improve solubility in polar solvents, aiding couplings with hydrophobic residues. Alternatively, substituting the methoxy group with a tert-butyl ether (as seen in related compounds) enhances steric protection of the Fmoc group during acidic cleavage steps .

Q. What analytical strategies resolve contradictions in reported solubility data?

Discrepancies in solubility (e.g., DMSO vs. DMF) arise from varying crystallinity and hydration states. Use dynamic light scattering (DLS) to assess particle size in suspension, and differential scanning calorimetry (DSC) to identify polymorphic forms. Pre-saturate solvents with the compound to establish equilibrium solubility .

Q. How does this compound interact with biological targets in therapeutic studies?

While primarily a synthetic intermediate, its naphthalene derivatives (e.g., 4-methoxynaphthalen-1-yl analogs) exhibit π-π stacking interactions with protein binding pockets. Molecular docking studies (e.g., AutoDock Vina) can predict affinity for targets like proteases or GPCRs, guiding therapeutic peptide design .

Methodological Notes

- Synthesis Troubleshooting : If coupling yields drop below 70%, pre-activate the carboxylate with HATU/DIEA for 5 minutes before resin addition .

- Data Interpretation : Conflicting NMR signals may arise from rotameric equilibria; acquire spectra at elevated temperatures (40–60°C) to sharpen peaks .

- Safety : Classified as acutely toxic (Category 4 for oral/dermal/inhalation). Use fume hoods and PPE (nitrile gloves, lab coat) during handling .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.